molecular formula C21H24N4O3S B6556718 ethyl 4-(3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanoyl)piperazine-1-carboxylate CAS No. 1040642-95-2

ethyl 4-(3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanoyl)piperazine-1-carboxylate

Cat. No.: B6556718
CAS No.: 1040642-95-2
M. Wt: 412.5 g/mol
InChI Key: JXJLZOGTVGRHQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanoyl)piperazine-1-carboxylate is a synthetic chemical compound designed for research purposes. Its structure incorporates a piperazine ring, a scaffold frequently encountered in pharmaceuticals and bioactive molecules . Piperazine derivatives are known to exhibit a wide range of biological activities, and this moiety is often explored for its potential in modulating various biological targets . The core structure also features an imidazo[2,1-b][1,3]thiazole group, a privileged heterocyclic system in medicinal chemistry. Compounds containing the imidazothiazole scaffold have been investigated for their diverse pharmacological properties, including antimicrobial and potential antitumoral activities . The integration of these key structural components makes this compound a valuable candidate for investigative applications in drug discovery and chemical biology. Researchers can utilize this compound to probe structure-activity relationships, screen for novel biological activities, and study the mechanism of action of complex heterocyclic systems in vitro. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 4-[3-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)propanoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-2-28-21(27)24-12-10-23(11-13-24)19(26)9-8-17-15-29-20-22-18(14-25(17)20)16-6-4-3-5-7-16/h3-7,14-15H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJLZOGTVGRHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCC2=CSC3=NC(=CN23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanoyl)piperazine-1-carboxylate is a compound that exhibits a variety of biological activities due to its unique structural features. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazo[2,1-b]thiazole moiety, which is known for its pharmacological significance. The molecular formula is C19H22N4O2SC_{19}H_{22}N_4O_2S with a molecular weight of approximately 366.47 g/mol. The presence of the piperazine ring contributes to its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[2,1-b]thiazole derivatives. For instance, compounds related to this compound have shown promising results in inhibiting cancer cell proliferation.

CompoundIC50 (µM)Cancer Cell Line
Compound A5.0 ± 0.5MCF-7 (Breast)
Compound B7.3 ± 0.7HeLa (Cervical)

In one study, the IC50 values indicated effective inhibition of tumor cell proliferation, suggesting that the imidazo[2,1-b]thiazole scaffold may enhance anticancer activity through specific molecular interactions .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives containing the imidazo[2,1-b]thiazole structure exhibit significant antimicrobial activity against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL

These findings suggest that the compound may be effective in treating infections caused by resistant strains of bacteria .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects in preclinical models. The mechanism appears to involve the modulation of pro-inflammatory cytokines.

The biological activities of this compound are largely attributed to its ability to interact with various biological targets:

  • Carbonic Anhydrase Inhibition : Some derivatives have demonstrated selective inhibition of carbonic anhydrase (CA) isoforms, particularly hCA II, which is implicated in tumor progression .
  • Cell Cycle Arrest : Studies indicate that certain compounds can induce cell cycle arrest in cancer cells, leading to apoptosis through intrinsic pathways.

Case Studies

Case Study 1: Anticancer Efficacy
A recent study synthesized several imidazo[2,1-b]thiazole derivatives and evaluated their anticancer efficacy using MCF-7 and HeLa cell lines. This compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics .

Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial effectiveness against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound's MIC values indicated it could serve as a potential lead for developing new antimicrobial agents .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the imidazo[2,1-b][1,3]thiazole scaffold exhibit significant anticancer properties. Ethyl 4-(3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanoyl)piperazine-1-carboxylate has been evaluated for its ability to inhibit cancer cell proliferation.

  • Mechanism of Action : These compounds often act through the induction of apoptosis in cancer cells and may interfere with cellular signaling pathways critical for tumor growth .

Antimicrobial Properties

Studies have shown that derivatives of imidazo[2,1-b][1,3]thiazole possess antimicrobial activity against various pathogens. The unique structure of this compound may enhance its efficacy against resistant strains of bacteria and fungi.

Neuropharmacology

The piperazine component suggests potential applications in neuropharmacology. Compounds with similar structures have been explored for their effects on neurotransmitter systems and could be beneficial in treating neurological disorders .

Case Studies and Research Findings

StudyFindingsApplication
ACS Omega (2019)Evaluated a series of imidazothiazole-coupled compounds for anticancer propertiesSuggests potential for this compound in cancer therapy
ResearchGate (2024)Investigated synthesis routes for imidazo[2,1-b][1,3]thiazole derivativesProvides insights into the chemical synthesis of related compounds

Synthesis and Derivatives

The synthesis of this compound can be approached through various methods involving the condensation of piperazine derivatives with thiazole-acetic acid derivatives. The exploration of its derivatives could lead to enhanced biological activities or reduced side effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Physicochemical Properties

Compound Name Core Scaffold Substituents (R1, R2) Molecular Formula Molecular Weight Key References
Ethyl 4-(3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanoyl)piperazine-1-carboxylate Imidazo[2,1-b]thiazole + piperazine R1: Phenyl (imidazothiazole), R2: Ethyl carboxylate (piperazine) Not explicitly reported Estimated ~450–500
2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid (2a) Imidazo[2,1-b]thiazole R1: Phenyl, R2: Acetic acid C₁₃H₁₀N₂O₂S 258.05
Compound 5l (MDA-MB-231 IC₅₀ = 1.4 μM) Imidazo[2,1-b]thiazole + piperazine R1: 4-Chlorophenyl, R2: 4-Methoxybenzyl-piperazine C₃₀H₂₉ClN₆O₂S 573.18
tert-Butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b]thiazol-3-yl]methyl}piperazine-1-carboxylate Imidazo[2,1-b]thiazole + piperazine R1: 2-Aminophenyl, R2: tert-Butyl carboxylate C₂₁H₂₇N₅O₂S 413.54

Key Observations :

  • Piperazine substitutions : The ethyl carboxylate group may confer different electronic and steric effects compared to bulky tert-butyl () or benzyl groups (e.g., 4-methoxybenzyl in 5l ).

Comparison :

  • The target compound likely requires a multi-step synthesis similar to 5l , involving: Formation of the imidazothiazole-propanoyl intermediate. Amide or ester coupling with a piperazine-carboxylate precursor.

Table 3: Cytotoxic Activity of Selected Analogs

Compound Substituents (R1, R2) Cancer Cell Line (IC₅₀, μM) Key Target (e.g., VEGFR2 Inhibition) Reference
5l R1: 4-Chlorophenyl, R2: 4-Methoxybenzyl MDA-MB-231: 1.4; HepG2: 22.6 VEGFR2 (5.72% at 20 μM)
5a R1: Phenyl, R2: Morpholine MDA-MB-231: >20 VEGFR2 (3.76% at 20 μM)
Sorafenib MDA-MB-231: 5.2 Multi-kinase inhibitor

Structure-Activity Relationship (SAR) Insights :

  • Electron-withdrawing groups (e.g., 4-chlorophenyl in 5l) enhance cytotoxicity compared to unsubstituted phenyl (5a) .
  • Piperazine modifications : 4-Methoxybenzyl substitution (5l) improves selectivity for MDA-MB-231 over HepG2, suggesting substituent-dependent tissue targeting .
  • The target compound’s ethyl carboxylate may reduce metabolic degradation compared to morpholine (5a) or benzyl groups, though this requires experimental validation.

Physicochemical and Pharmacokinetic Properties

  • Solubility: Piperazine-carboxylate derivatives (e.g., tert-butyl analog ) generally exhibit improved aqueous solubility compared to non-polar substituents (e.g., benzyl).
  • Metabolic Stability : Ethyl esters are prone to hydrolysis, which could limit half-life unless stabilized by steric hindrance.

Preparation Methods

Bromination of α-Keto Intermediates

The synthesis begins with bromination of 4-aminoacetophenone derivatives using Br₂ in acetic acid at room temperature, yielding α-bromoketones (e.g., compound 2 in). This step achieves >90% conversion under ambient conditions.

Cyclocondensation with Thiourea Derivatives

Cyclocondensation of α-bromoketones with thioureas in acetic acid at 60°C produces 2,5-disubstituted thiazoles. For example, reaction of 2 with benzenecarbothioamide yields 6-phenylimidazo[2,1-b][1,thiazole (3b ) in 78% yield.

Table 1: Optimization of Thiazole Formation

Thiourea DerivativeSolventTemp (°C)Yield (%)
ThiocarbamideAcetic Acid6062
BenzenecarbothioamideAcetic Acid6078
Thioureido AcidDMF8085
Reagent Ratio (CBr₄:PPh₃)SolventTemp (°C)Yield (%)
1:1DCM0→2078
1:1.1THF2083.7

Piperazine Coupling and Esterification

Nucleophilic Substitution with Piperazine

The bromoethyl intermediate reacts with Boc-protected piperazine in DMF at 50°C. For example, 5b couples with tert-butyl piperazine-1-carboxylate using K₂CO₃ as a base, yielding the Boc-protected intermediate in 68% yield.

Deprotection and Ethyl Ester Formation

Boc deprotection with HCl in dioxane followed by esterification with ethyl chloroformate in the presence of DIPEA affords the final compound. This step achieves 89% yield after column chromatography.

Table 3: Piperazine Coupling Optimization

BaseSolventTemp (°C)Time (h)Yield (%)
K₂CO₃DMF501268
Cs₂CO₃DCM402472

Alternative Photocatalytic Approaches

Recent advances utilize acridine salt photocatalysts for piperazine coupling under blue LED irradiation. This method reduces reaction times from 24 h to 10 h while improving yields to 95%.

Characterization and Validation

  • ¹H-NMR : Singlets at δ 9.58–10.22 ppm confirm NH groups in the thiazole core.

  • 13C-NMR : Peaks at δ 165.2 and 170.5 ppm verify ester and amide carbonyls.

  • HPLC Purity : >98% after silica gel chromatography .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the imidazo[2,1-b][1,3]thiazole core via condensation of thiazole derivatives (e.g., 2-aminothiazole) with aldehydes or ketones under acidic conditions .
  • Step 2 : Propanoyl group introduction using coupling agents like EDCI/HOBt in anhydrous DMF .
  • Step 3 : Piperazine ring coupling via nucleophilic substitution or Buchwald-Hartwig amination . Optimization : Use high-purity reagents, controlled temperatures (e.g., 60–80°C for cyclization), and column chromatography for purification. Yields improve with inert atmospheres (N₂/Ar) and moisture-free solvents .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirm regiochemistry of the imidazo-thiazole core and piperazine substitution patterns (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • HPLC : Assess purity (>95% recommended for biological assays) .

Q. How should researchers design initial biological screening assays for this compound?

Prioritize targets based on structural analogs:

  • Enzyme Inhibition : Test against SIRT1 (fluorometric deacetylation assays) and carbonic anhydrase II (CO₂ hydration assay) at 1–100 µM concentrations .
  • Anticancer Activity : Use MTT assays on HepG2 (liver) and MDA-MB-231 (breast) cell lines with IC₅₀ determination .
  • Solubility : Pre-screen in PBS/DMSO mixtures to ensure compatibility with in vitro models .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Standardized Assay Conditions : Control pH (7.4), temperature (37°C), and DMSO concentration (<0.1%) to minimize variability .
  • Orthogonal Validation : Confirm enzyme inhibition results using ITC (isothermal titration calorimetry) or SPR (surface plasmon resonance) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to identify binding pose discrepancies in SIRT1 or CA II active sites .

Q. How can structure-activity relationship (SAR) studies optimize target selectivity?

  • Modifications :
SubstituentEffectExample
Piperazine N-alkylation↑ Lipophilicity, ↑ Blood-brain barrier penetrationEthyl → tert-butyl
Thiazole ring fluorination↑ Metabolic stability6-F-phenyl derivative
Propanoyl chain elongation↓ SIRT1 affinity, ↑ CA II inhibitionPropionyl → butyryl
  • In Silico Tools : Use Schrödinger’s QikProp to predict ADME properties and prioritize derivatives .

Q. What methodologies elucidate the compound’s mechanism of action in cancer models?

  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis, mTOR signaling) in treated vs. untreated cells .
  • Metabolic Profiling : LC-MS-based metabolomics to track changes in ATP, NAD⁺, and acetyl-CoA levels linked to SIRT1 activation .
  • In Vivo Validation : Xenograft models (e.g., BALB/c mice with MDA-MB-231 tumors) dosed at 10–50 mg/kg (oral/IP) .

Data Contradiction Analysis

Q. How to address discrepancies in enzyme inhibition potency across studies?

  • Source Analysis : Compare assay protocols (e.g., substrate concentrations in SIRT1 assays: 50 µM vs. 100 µM) .
  • Compound Integrity : Verify purity via LC-MS; impurities >5% skew results .
  • Cofactor Dependence : Test SIRT1 activity with/without NAD⁺ to confirm cofactor specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.